Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, a diphenylacetamido moiety, and a morpholine ring attached to a benzoate core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Diphenylacetamido Intermediate: This step involves the reaction of diphenylacetic acid with an amine to form the diphenylacetamido intermediate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Attachment of the Morpholine Ring: The diphenylacetamido intermediate is then reacted with morpholine in the presence of a base such as triethylamine to form the morpholinyl derivative.
Esterification: The final step involves the esterification of the morpholinyl derivative with ethyl chloroformate to yield ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding amine.
Substitution: New derivatives with modified functional groups.
Scientific Research Applications
ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the diphenylacetamido and morpholine groups can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical reactivity and biological activity.
ETHYL 5-(2,2-DIPHENYLACETAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: This compound contains a pyrrolidine ring, leading to differences in its physical and chemical properties.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-[(2,2-diphenylacetyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C27H28N2O4/c1-2-33-27(31)23-19-22(13-14-24(23)29-15-17-32-18-16-29)28-26(30)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,2,15-18H2,1H3,(H,28,30) |
InChI Key |
DAFLBCIZMJAJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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